Bis(diethylamino)dichlorosilane

Description

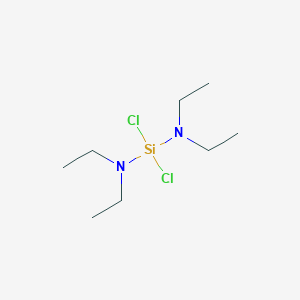

Structure

3D Structure

Properties

CAS No. |

18881-64-6 |

|---|---|

Molecular Formula |

C8H20Cl2N2Si |

Molecular Weight |

243.25 g/mol |

IUPAC Name |

N-[dichloro(diethylamino)silyl]-N-ethylethanamine |

InChI |

InChI=1S/C8H20Cl2N2Si/c1-5-11(6-2)13(9,10)12(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

SJHDWSADDRUNNE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)[Si](N(CC)CC)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bis(diethylamino)dichlorosilane chemical properties

An In-depth Technical Guide to Bis(diethylamino)dichlorosilane

Introduction

This compound, with the chemical formula C₈H₂₀Cl₂N₂Si, is an organosilicon compound of interest in materials science and chemical synthesis.[1] Its structure features a central silicon atom bonded to two diethylamino groups and two chlorine atoms. This unique combination of functional groups—hydrolytically sensitive chloro ligands and reactive amino ligands—makes it a versatile, albeit challenging, chemical intermediate. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, targeted at researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. It is important to note that while computed properties are available, specific experimental physical data such as boiling and melting points are not widely reported in the literature.

| Property | Value | Source |

| IUPAC Name | N-[dichloro(diethylamino)silyl]-N-ethylethanamine | PubChem[1] |

| Synonyms | Dichlorobis(diethylamino)silane, Bis(diethylamino)dichloro-silane | PubChem[1] |

| CAS Number | 18881-64-6 | PubChem[1] |

| Molecular Formula | C₈H₂₀Cl₂N₂Si | PubChem[1] |

| Molecular Weight | 243.25 g/mol | PubChem[1] |

| Exact Mass | 242.0772806 Da | PubChem[1] |

| Topological Polar Surface Area | 6.5 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Canonical SMILES | CCN(CC)--INVALID-LINK--CC)(Cl)Cl | PubChem[1] |

| InChI Key | SJHDWSADDRUNNE-UHFFFAOYSA-N | PubChem[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is sparse in publicly available literature. However, some mass spectrometry information has been reported.

| Spectrum Type | Data | Source |

| GC-MS | NIST Number: 322562; Top Peaks (m/z): 168, 170 | PubChem[1] |

| ²⁹Si NMR | Data reported to exist but specific chemical shifts not available. | PubChem[1] |

Reactivity and Stability

The reactivity of this compound is dominated by the two highly polarized silicon-chlorine (Si-Cl) bonds.

4.1 Hydrolysis Like most chlorosilanes, the compound is highly susceptible to hydrolysis. The Si-Cl bonds react readily with water and other protic reagents (e.g., alcohols) to form silicon-oxygen bonds and release hydrochloric acid.[2] This reaction is often vigorous and exothermic. Exposure to atmospheric moisture will lead to the rapid decomposition of the material, producing diethylamine hydrochloride and ultimately silica (SiO₂).[2][3] Due to this high moisture sensitivity, the compound must be stored and handled under a dry, inert atmosphere (e.g., nitrogen or argon).

4.2 Nucleophilic Substitution The chlorine atoms can be displaced by a variety of nucleophiles, making it a useful precursor for further functionalization. For instance, reaction with alcohols (alcoholysis) will yield dialkoxysilanes, while reaction with other amines can be used to synthesize tetraaminosilanes.

4.3 Thermal Stability Organoaminosilanes generally exhibit good thermal stability, which makes them suitable precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4] However, specific thermal decomposition data for this compound is not readily available.

The hydrolysis pathway is visualized below.

Synthesis and Experimental Protocols

This compound is typically synthesized via the aminolysis of silicon tetrachloride with diethylamine. The reaction requires careful control of stoichiometry to achieve the desired disubstituted product.

5.1 General Synthesis Reaction The reaction proceeds by the nucleophilic attack of diethylamine on silicon tetrachloride. Two equivalents of diethylamine are consumed to replace two chlorine atoms, and an additional two equivalents are required to act as a base, sequestering the hydrochloric acid (HCl) byproduct as diethylamine hydrochloride salt.

The overall balanced equation is: SiCl₄ + 4 HN(C₂H₅)₂ → (C₈H₂₀N₂)SiCl₂ + 2 [ (C₂H₅)₂NH₂ ]Cl

The logical flow of this synthesis is depicted below.

5.2 Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure based on common methods for the synthesis of aminosilanes.[5][6]

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Diethylamine (HN(C₂H₅)₂), anhydrous

-

Anhydrous non-polar solvent (e.g., hexane or toluene)

-

Schlenk line apparatus or glovebox

-

Dry glassware (oven-dried and cooled under vacuum)

Procedure:

-

Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen or argon line. Ensure all glassware is scrupulously dried.

-

Reagent Preparation: In the reaction flask, charge anhydrous diethylamine (4.0 equivalents) and dilute with the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.

-

Reaction: Prepare a solution of silicon tetrachloride (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the SiCl₄ solution dropwise to the stirred, cooled diethylamine solution over 1-2 hours. A white precipitate of diethylamine hydrochloride will form immediately.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours to ensure complete reaction.

-

Workup - Filtration: The resulting slurry is filtered under inert atmosphere to remove the diethylamine hydrochloride salt. The filter cake should be washed with additional anhydrous solvent to recover any trapped product.

-

Workup - Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude liquid is then purified by vacuum distillation to yield pure this compound.

Applications

While specific applications for this compound are not extensively documented, compounds of this class (aminosilanes) are primarily used as precursors in materials science.[4][7]

-

CVD/ALD Precursor: Similar aminosilanes are used in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to grow thin films of silicon-containing materials, such as silicon oxide (SiO₂) and silicon nitride (Si₃N₄), for the semiconductor industry.[4][6]

-

Chemical Intermediate: It can serve as a building block in organosilicon chemistry to introduce a silicon atom with two reactive chlorine sites and two less reactive amino groups.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosivity: The compound is corrosive. Upon contact with moisture, it releases hydrochloric acid, which can cause severe skin burns and eye damage.[2][8]

-

Toxicity: Inhalation may cause irritation to the respiratory tract. The hydrolysis byproducts, HCl and diethylamine, are also toxic and irritating.[8]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood or glovebox. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of moisture and incompatible materials like acids and alcohols.[8]

References

- 1. This compound | C8H20Cl2N2Si | CID 13133737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 3. Dichlorosilane - Wikipedia [en.wikipedia.org]

- 4. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]

- 5. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 6. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]

- 7. DSpace [cora.ucc.ie]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Synthesis of Bis(diethylamino)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of bis(diethylamino)dichlorosilane, a versatile silicon compound with applications in organic synthesis and materials science. The information presented herein is intended for a technical audience and details the core aspects of its preparation, including reaction mechanisms, experimental protocols, and safety considerations.

Chemical Properties and Safety Information

This compound, with the chemical formula C8H20Cl2N2Si, is a flammable and corrosive liquid that reacts with moisture.[1][2][3][4] It is essential to handle this compound under an inert atmosphere and take appropriate safety precautions.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Formula | C8H20Cl2N2Si | [5] |

| Molecular Weight | 243.25 g/mol | [5] |

| CAS Number | 18881-64-6 | [5] |

| Appearance | Colorless liquid | - |

| Hazards | Flammable, Corrosive, Reacts with water | [1][2][3][4] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, flame-retardant antistatic protective clothing, gloves (e.g., nitrile rubber) | [2][4] |

| Storage | Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep container tightly closed under an inert atmosphere. | [2][4] |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of a silicon precursor with diethylamine. Several variations of this method exist, differing in the choice of silicon source, solvent, and reaction conditions.

Reaction of Dichlorosilane with Diethylamine

A common and direct method for the synthesis of this compound is the reaction of dichlorosilane (SiH2Cl2) with diethylamine ((C2H5)2NH).[6][7][8] This reaction is typically carried out in a suitable solvent and under an inert atmosphere to prevent unwanted side reactions with moisture. The overall reaction proceeds as a nucleophilic substitution, where the nitrogen atom of diethylamine attacks the silicon atom of dichlorosilane, displacing the chloride ions. The reaction stoichiometry requires two equivalents of diethylamine for every equivalent of dichlorosilane. An excess of diethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.[6]

Reaction Scheme:

SiCl4 + 4 (C2H5)2NH → Si(N(C2H5)2)2Cl2 + 2 (C2H5)2NH2Cl

Alternative Synthetic Routes

Another approach involves the use of silicon tetrachloride (SiCl4) as the starting material. In this case, four equivalents of diethylamine are required to fully substitute the four chlorine atoms, leading to the formation of tetrakis(diethylamino)silane. To obtain the desired this compound, the stoichiometry must be carefully controlled.

A more recent method utilizes an organolithium reagent to first deprotonate diethylamine, forming lithium diethylamide.[8] This intermediate then reacts with dichlorosilane to yield the final product. This method is reported to have good reaction selectivity and high product yield.[8]

Experimental Protocols

General Procedure using Dichlorosilane (Solvent-based)[7]

-

To a dried reaction vessel equipped with a stirrer, dropping funnel, and a condenser, and under a nitrogen atmosphere, add hexane as the solvent.

-

Add a clay catalyst to the solvent.

-

Cool the mixture to the desired reaction temperature (e.g., 40-60 °C).

-

Slowly add dichlorosilane to the stirred mixture.

-

Add diethylamine dropwise to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring for a specified period (e.g., 5-10 hours) to ensure the reaction goes to completion.

-

The reaction mixture is then filtered to remove the diethylamine hydrochloride salt.

-

The filtrate is purified by distillation to obtain this compound.

General Procedure using Dichlorosilane (Solvent-free)[6]

-

Charge a reaction kettle with dewatered diethylamine.

-

Control the temperature of the reactor (e.g., 0-10 °C).

-

With stirring, slowly introduce a mixed gas of dichlorosilane and nitrogen.

-

Maintain the reaction temperature throughout the addition.

-

When a significant amount of solid (diethylamine hydrochloride) has formed, filter the reaction mixture.

-

The filtrate, containing the product and excess diethylamine, is then subjected to purification.

Table 2: Summary of Reaction Conditions from Various Sources

| Silicon Source | Amine | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Dichlorosilane | Diethylamine | Hexane | Clay | 40-60 | 5-10 | - | - | [7] |

| Dichlorosilane | Diethylamine | None | None | 0-10 | - | - | 99.5 (GC) | [6] |

| Dichlorosilane | Diethylamine (as lithium salt) | Not specified | None | -80 to 30 | 2-12 | 75.4 - 87.5 | 90.4 - 96.3 | [8] |

Purification and Characterization

Purification of this compound is crucial to remove byproducts and unreacted starting materials. Common purification techniques include:

-

Filtration: To remove solid byproducts such as diethylamine hydrochloride.[6][8]

-

Distillation: To separate the product from the solvent and other volatile impurities.[7]

-

Washing: The crude product can be washed with water, acidic, and alkaline solutions to remove soluble impurities.[7]

-

Adsorption: Activated carbon or molecular sieves can be used to remove trace impurities.[7][8]

The purified product should be characterized to confirm its identity and purity. The following analytical techniques are commonly employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any impurities. The mass spectrum of this compound shows characteristic fragmentation patterns.

Table 3: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| 1H | ~1.1 (t), ~2.9 (q) | Triplet, Quartet |

| 13C | ~14, ~42 | - |

| 29Si | - | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Reaction Mechanism and Workflow

The synthesis of this compound from dichlorosilane and diethylamine proceeds through a nucleophilic substitution mechanism.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction and purification conditions may be necessary. Always consult the relevant safety data sheets and perform a thorough risk assessment before undertaking any chemical synthesis.

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. gelest.com [gelest.com]

- 3. ereztech.com [ereztech.com]

- 4. wimna.com [wimna.com]

- 5. This compound | C8H20Cl2N2Si | CID 13133737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]

- 7. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 8. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. unige.ch [unige.ch]

Technical Guide on Bis(diethylamino)dichlorosilane (CAS 18881-64-6)

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of publicly available scientific literature, chemical databases, and safety documentation, it has become evident that there is a significant and recurring confusion between the requested compound, Bis(diethylamino)dichlorosilane (CAS 18881-64-6) , and a related but structurally different compound, Bis(diethylamino)silane (CAS 27804-64-4) . The vast majority of detailed experimental data, including physical properties, synthesis protocols, and applications in areas such as semiconductor deposition, is attributed to the latter (Bis(diethylamino)silane).

Direct, verifiable, and in-depth technical information specifically for this compound (CAS 18881-64-6) is exceptionally scarce. To ensure accuracy and prevent the propagation of erroneous data, this guide will present the confirmed information for this compound and will clearly distinguish it from the more extensively documented Bis(diethylamino)silane. We will proceed by outlining the known data for the target compound and then address the common points of confusion.

Core Compound Identification: this compound

This section focuses exclusively on the verified chemical identity and computed data for this compound.

| Property | Value | Source |

| CAS Number | 18881-64-6 | [1] |

| Molecular Formula | C₈H₂₀Cl₂N₂Si | [1] |

| IUPAC Name | N-[dichloro(diethylamino)silyl]-N-ethylethanamine | [1] |

| Synonyms | dichlorobis(diethylamino)silane, bis(diethylamino)dichloro-silane | [1] |

| Molecular Weight | 243.25 g/mol | [1] |

| Exact Mass | 242.0772806 Da | [1] |

Note: Experimental physical properties such as boiling point, melting point, and density for this compound are not consistently reported in the reviewed literature. The data available is often for CAS 27804-64-4.

Synthesis and Reactivity

Logical Synthesis Pathway:

The synthesis of aminosilanes typically involves the reaction of a chlorosilane with a corresponding amine. For this compound, the most probable synthetic route would be the reaction of silicon tetrachloride (SiCl₄) with diethylamine ((C₂H₅)₂NH) . In this reaction, two of the four chlorine atoms on the silicon tetrachloride are substituted by diethylamino groups.

The general reaction is as follows:

SiCl₄ + 2 (C₂H₅)₂NH → ( (C₂H₅)₂N )₂SiCl₂ + 2 HCl

A non-nucleophilic base is often added to the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Workflow: Postulated Synthesis of this compound

Caption: Postulated workflow for the synthesis of this compound.

Distinction from Bis(diethylamino)silane (CAS 27804-64-4)

It is critical for researchers to distinguish the target compound from Bis(diethylamino)silane, which is often used as a precursor for depositing silicon-containing thin films in the semiconductor industry.[2] The key differences are summarized below.

| Feature | This compound | Bis(diethylamino)silane |

| CAS Number | 18881-64-6 | 27804-64-4 |

| Molecular Formula | C₈H₂₀Cl₂N₂Si | C₈H₂₂N₂Si |

| Structure | Contains two chlorine atoms and two diethylamino groups bonded to silicon. | Contains two hydrogen atoms and two diethylamino groups bonded to silicon. |

| Synthesis Reactants | Likely: Silicon Tetrachloride (SiCl₄) + Diethylamine | Documented: Dichlorosilane (H₂SiCl₂) + Diethylamine[2][3] |

| Primary Application | Not well-documented; likely a chemical intermediate. | Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of SiO₂ and SiN films.[2][4] |

Many safety data sheets (SDS) and technical documents retrieved in searches for CAS 18881-64-6 actually provide data for CAS 27804-64-4. This includes hazard classifications such as "Flammable liquid" and "Causes severe skin burns and eye damage," which are associated with Bis(diethylamino)silane.[5][6] Researchers must exercise extreme caution and verify the CAS number on any safety or technical document before use.

Potential Applications in Research and Drug Development

Due to the limited specific data, the applications for this compound must be inferred from its chemical structure.

-

Chemical Intermediate: As a dichlorosilane with two amino ligands, this compound is a potential building block in organosilicon chemistry. The remaining Si-Cl bonds are reactive sites that can undergo further substitution reactions. This would allow for the synthesis of more complex silicon-containing molecules.

-

Silylating Agent: It could potentially be used as a silylating agent to introduce a ( (C₂H₅)₂N )₂SiCl group onto a molecule, although its bifunctionality might lead to cross-linking.

-

Drug Development: There is no direct evidence of this compound being used in drug development. While many pharmaceuticals contain chlorine or amino groups, the high reactivity of the Si-Cl bonds and sensitivity to moisture would likely make this specific compound unsuitable for direct therapeutic applications.[4] Its role would more likely be as a reagent in the synthesis of a more stable, silicon-containing drug intermediate.

Conclusion for the Scientific Audience

This compound (CAS 18881-64-6) is a distinct chemical entity for which detailed, experimentally verified data is sparse in the public domain. The predominant information available under this name often pertains to the more commercially prevalent Bis(diethylamino)silane (CAS 27804-64-4). It is imperative for any research or development activities to be based on analytical verification of the specific compound in hand. The potential utility of this compound as a chemical intermediate is clear from its structure, but its practical applications and experimental protocols remain an area requiring further documentation in scientific literature. Researchers are strongly advised to perform their own characterization and safety assessments before use.

References

- 1. This compound | C8H20Cl2N2Si | CID 13133737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]

- 3. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 4. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. gelest.com [gelest.com]

Bis(diethylamino)dichlorosilane safety data sheet (SDS)

An In-depth Technical Guide to the Safety of Bis(diethylamino)dichlorosilane

This guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's physical and chemical properties, toxicological data, handling procedures, and emergency protocols.

Compound Identification

| Identifier | Value |

| IUPAC Name | N-[dichloro(diethylamino)silyl]-N-ethylethanamine[1] |

| Molecular Formula | C8H20Cl2N2Si[1] |

| Molecular Weight | 243.25 g/mol [1] |

| CAS Number | 18881-64-6[1] |

| Synonyms | dichlorobis(diethylamino)silane, bis(diethylamino)dichloro-silane[1] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear liquid |

| Molecular Mass | 243.25 g/mol [1] |

Note: Due to a lack of specific safety data sheets for this compound in the search results, the following data is for the related compound Bis(diethylamino)silane (CAS: 27804-64-4) and should be used as a reference with caution.

| Property | Value (for Bis(diethylamino)silane) |

| Boiling Point | 70 °C @ 30 Torr[2] |

| Flash Point | > 30 °C[2][3] |

| Specific Gravity | 0.804 g/cm³ at 20 °C[2][3] |

| Vapor Pressure | 1 mm Hg @ 20 °C[2][4][5] |

| Solubility in Water | Reacts with water[2] |

| Melting Point | < -10 °C[2][6] |

Hazard Identification and Toxicological Information

This substance is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[7] In contact with water, it releases flammable gases.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[3][4]

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Harmful if swallowed[3][4] |

| Acute Dermal Toxicity | Harmful in contact with skin[3][4] |

| Acute Inhalation Toxicity | Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Causes severe skin burns[7][8] |

| Serious Eye Damage/Irritation | Causes serious eye damage[7][8] |

| Respiratory or Skin Sensitization | Not classified[7] |

| Germ Cell Mutagenicity | Not classified[7] |

| Carcinogenicity | Not classified[7] |

| Reproductive Toxicity | Not classified[7] |

| STOT-Single Exposure | May cause respiratory irritation[3][4] |

The hydrolysis products include diethylamine, which is toxic and flammable. The US OSHA PEL (TWA) for diethylamine is 25 ppm.[7][8]

Handling, Storage, and Personal Protective Equipment

Safe Handling:

-

Avoid all eye and skin contact and do not breathe vapor and mist.[7][8]

-

Provide good ventilation in the process area to prevent the accumulation of vapors.[7][8]

-

Use only non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[7][8]

Storage Conditions:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Store locked up and away from heat, sparks, and open flames.[7][8]

-

Incompatible materials include acids, alcohols, and oxidizing agents.[7][8]

-

Stable in sealed containers stored under a dry inert atmosphere.[7][8]

Personal Protective Equipment:

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical goggles or face shield. Contact lenses should not be worn.[8] |

| Hand Protection | Neoprene or nitrile rubber gloves.[8] |

| Skin and Body Protection | Wear suitable protective clothing. |

| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where exposure through inhalation may occur.[8] |

Fire and Explosion Hazard Data

This material is a flammable liquid and vapor.[7][8] Irritating fumes of diethylamine and organic acid vapors may develop when the material is exposed to water or open flame.[7][8]

| Parameter | Details |

| Suitable Extinguishing Media | Water spray, foam, carbon dioxide, dry chemical.[7][8] |

| Unsuitable Extinguishing Media | Do not use straight streams of water.[7][8] |

| Firefighting Instructions | Exercise caution when fighting any chemical fire. Use water spray to cool exposed surfaces.[7][8] |

| Protection During Firefighting | Do not enter the fire area without proper protective equipment, including respiratory protection. Avoid all eye and skin contact and do not breathe vapor and mist.[7][8] |

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the specific safety data points presented were not available in the provided search results. This data is typically generated through standardized testing methods established by regulatory bodies such as the OECD (Organisation for Economic Co-operation and Development) for chemical safety.

Visualized Safety Protocols

The following diagrams illustrate the logical workflows for handling and emergency first aid.

Caption: Safe Handling Workflow for this compound.

Caption: Emergency First Aid Protocol for Exposure.

References

- 1. This compound | C8H20Cl2N2Si | CID 13133737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wimna.com [wimna.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. ereztech.com [ereztech.com]

- 5. dockchemicals.com [dockchemicals.com]

- 6. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. gelest.com [gelest.com]

An In-depth Technical Guide to the Physical Properties of Bis(diethylamino)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Bis(diethylamino)dichlorosilane. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally similar silane compounds to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties of liquid silanes are detailed to aid in laboratory settings.

Quantitative Physical Properties

The physical properties of this compound are not extensively documented. However, its molecular formula and weight have been computationally determined. For comparative purposes, the following table summarizes the available data for this compound and related aminofunctional silane compounds.

| Property | This compound | Bis(diethylamino)silane | Bis(dimethylamino)dimethylsilane | Bis(diethylamino)dimethylsilane |

| CAS Number | 18881-64-6[1] | 27804-64-4[2] | 3768-58-9 | 4669-59-4 |

| Molecular Formula | C8H20Cl2N2Si[1] | C8H22N2Si[2] | C6H18N2Si | C10H26N2Si |

| Molecular Weight | 243.25 g/mol [1] | 174.36 g/mol [2] | 146.31 g/mol | 202.42 g/mol |

| Boiling Point | Data not available | 188 °C at 760 torr; 70 °C at 30 torr[2][3] | 128-129 °C | 193 °C |

| Density | Data not available | 0.786 g/mL[2] | 0.809 g/mL at 25 °C | 0.826 g/mL |

| Refractive Index | Data not available | Data not available | n20/D 1.417 | n20/D 1.4350 |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of liquid silane compounds. These protocols are general and can be adapted for the characterization of this compound.

1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and mineral oil.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a continuous stream of bubbles emerges from the capillary tube is noted. This is just above the boiling point.

-

Heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Determination of Density (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through it, so that a known volume of liquid can be accurately obtained.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m1).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The mass of the pycnometer filled with the liquid is determined (m2).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The mass of the pycnometer filled with the reference liquid is determined (m3).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = ((m2 - m1) / (m3 - m1)) * ρ_reference

-

3. Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is an instrument used to measure the refractive index of a liquid.

-

Apparatus: Abbe refractometer, a constant temperature water circulator, and a light source (typically a sodium lamp).

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Visualization of Related Silane Structures

To visually represent the structural relationship between this compound and the related compounds for which physical property data is available, the following diagram has been generated.

Caption: Structural relationships between this compound and related compounds.

References

In-Depth Technical Guide: The Hydrolysis of Bis(diethylamino)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis reaction of bis(diethylamino)dichlorosilane. Due to the limited availability of direct kinetic and quantitative studies on this specific compound in publicly accessible literature, this guide synthesizes information from studies on analogous dichlorosilanes and aminosilanes to present a scientifically grounded understanding of the reaction.

Introduction to this compound and its Hydrolysis

This compound, with the chemical formula (Et₂N)₂SiCl₂, is a difunctional organosilicon compound. While primarily utilized as a precursor in the synthesis of silicon-containing molecules and materials, its reaction with water is of significant interest, particularly concerning its stability, handling, and the nature of its degradation products. The hydrolysis of this compound is a complex process involving the stepwise replacement of both chloro and diethylamino groups with hydroxyl groups, followed by condensation reactions to form siloxanes.

The overall reaction can be generalized as a two-stage process: hydrolysis followed by condensation. The initial hydrolysis is expected to be rapid due to the presence of reactive Si-Cl bonds. The subsequent hydrolysis of the Si-N bonds and condensation of the resulting silanols can be influenced by reaction conditions such as pH, temperature, and solvent.

Proposed Reaction Pathway

The hydrolysis of this compound is proposed to proceed through a multi-step mechanism. Initially, the highly reactive silicon-chlorine bonds are cleaved by water to form silanols and hydrochloric acid. Subsequently, the diethylamino groups are hydrolyzed, releasing diethylamine. The resulting unstable dihydroxysilanol undergoes condensation to form polysiloxane structures.

Experimental Protocols

While specific experimental data for the hydrolysis of this compound is scarce, a general protocol for monitoring such reactions can be adapted from studies on other chlorosilanes and aminosilanes. In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are well-suited for this purpose.[1]

In-Situ FTIR Spectroscopy for Monitoring Hydrolysis

This protocol outlines a method for the real-time monitoring of the hydrolysis of this compound using an Attenuated Total Reflectance (ATR) FTIR probe.[2]

3.1.1. Materials and Equipment

-

This compound (reagent grade)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

Deionized water

-

FTIR spectrometer equipped with a diamond ATR immersion probe

-

Glass reaction vessel with a port for the ATR probe and inlets for reactants

-

Magnetic stirrer and stir bar

-

Syringe pump for controlled addition of water

-

Inert gas supply (e.g., nitrogen or argon)

3.1.2. Experimental Procedure

-

System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the ATR probe and ensure a good seal.

-

Solvent and Reactant Addition: Add a known volume of the anhydrous solvent to the reaction vessel and begin stirring. Record a background spectrum of the solvent.

-

Inject a precise amount of this compound into the solvent and immediately begin spectral acquisition.

-

Initiation of Hydrolysis: Start the controlled addition of deionized water using the syringe pump at a predetermined rate.

-

Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds) throughout the reaction.

-

Reaction Termination and Analysis: Continue data collection until no further spectral changes are observed. The collected data can be analyzed to track the disappearance of reactant peaks and the appearance of product peaks.

3.1.3. Data Analysis

-

Identify characteristic infrared absorption bands for the Si-Cl, Si-N, Si-OH, and Si-O-Si bonds.

-

Monitor the change in absorbance of these peaks over time to determine the reaction kinetics.

-

Principal Component Analysis (PCA) can be employed for complex spectral data to identify key reaction stages.[2]

NMR Spectroscopy for Product Identification and Quantification

¹H, ¹³C, and ²⁹Si NMR spectroscopy can be used to identify and quantify the hydrolysis and condensation products.[3][4]

3.2.1. Materials and Equipment

-

This compound

-

Deuterated solvent (e.g., acetonitrile-d₃, THF-d₈)

-

D₂O

-

NMR spectrometer

-

NMR tubes

3.2.2. Experimental Procedure

-

Prepare a solution of this compound in the deuterated solvent in an NMR tube under an inert atmosphere.

-

Acquire initial ¹H, ¹³C, and ²⁹Si NMR spectra.

-

Add a stoichiometric amount of D₂O to the NMR tube, shake to mix, and immediately begin acquiring spectra at regular time intervals.

-

Continue acquiring spectra until the reaction reaches completion.

3.2.3. Data Analysis

-

Assign peaks in the ¹H, ¹³C, and ²⁹Si NMR spectra to the starting material, intermediates, and final products.

-

Integrate the peaks to determine the relative concentrations of each species over time.

-

²⁹Si NMR is particularly useful for identifying different siloxane structures (e.g., linear, cyclic).[4]

Data Presentation

The following tables provide a framework for the presentation of quantitative data that would be obtained from the experimental protocols described above.

Table 1: Characteristic FTIR Absorption Bands for Monitoring Hydrolysis

| Functional Group | Wavenumber (cm⁻¹) | Observation during Hydrolysis |

| Si-Cl | ~550-650 | Decrease in absorbance |

| Si-N | ~900-950 | Decrease in absorbance |

| Si-OH | ~850-950 (stretch), ~3200-3700 (O-H stretch) | Increase in absorbance |

| Si-O-Si | ~1000-1100 | Increase in absorbance |

| N-H (from diethylamine) | ~3300-3500 | Increase in absorbance |

Note: Specific peak positions may vary depending on the solvent and molecular environment.

Table 2: Hypothetical ²⁹Si NMR Chemical Shifts for Hydrolysis and Condensation Products

| Silicon Species | Structure | Expected Chemical Shift Range (ppm) |

| Starting Material | (Et₂N)₂SiCl₂ | Specific value to be determined experimentally |

| Monohydrolyzed Intermediate | (Et₂N)₂Si(OH)Cl | Shifted from starting material |

| Dihydrolyzed Intermediate | (Et₂N)₂Si(OH)₂ | Further shift |

| Silanediol | (HO)₂Si(NEt₂)₂ | Hypothetical intermediate |

| Linear Siloxane Units (D units) | -[Si(NEt₂)₂-O]- | To be determined |

| Cross-linked Siloxane Units (T units) | -[Si(NEt₂)(O)-O]- | To be determined |

Note: Chemical shifts are relative to a standard (e.g., TMS) and are highly dependent on the specific structure and substitution pattern.

Logical Relationships in the Hydrolysis Process

The sequence of events in the hydrolysis of this compound follows a logical progression from the most reactive sites to the less reactive ones, culminating in the formation of a stable siloxane network.

Conclusion and Future Outlook

The hydrolysis of this compound is a complex, multi-step reaction that is expected to proceed via the initial cleavage of the labile Si-Cl bonds, followed by the hydrolysis of the Si-N bonds and subsequent condensation of the resulting silanol intermediates to form polysiloxanes. While direct experimental studies on this specific compound are not widely available, the reaction can be effectively monitored and characterized using in-situ spectroscopic techniques such as FTIR and NMR.

Further research is warranted to determine the precise reaction kinetics, the influence of catalysts, and the exact nature of the final polysiloxane structures formed under various reaction conditions. Such studies would be invaluable for applications where the controlled hydrolysis of this and related compounds is critical.

References

- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermogravimetric Analysis of Bis(diethylamino)dichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, no specific experimental thermogravimetric analysis (TGA) data for bis(diethylamino)dichlorosilane was found. This guide, therefore, provides a framework for understanding its potential thermal properties based on related compounds and outlines a general methodology for its analysis. The information presented herein should be used as a reference and a starting point for experimental investigation.

Introduction

This compound, with the chemical formula SiCl₂(N(C₂H₅)₂)₂, is an organosilicon compound of interest in various fields, including materials science and as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD). Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, and application, particularly in processes conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental technique for evaluating these properties. This guide provides a comprehensive overview of the anticipated thermal behavior of this compound and a hypothetical protocol for its TGA.

Thermal Stability of Related Aminosilanes

While direct TGA data for this compound is unavailable, insights can be drawn from its structural analogs. The thermal stability of aminosilanes is influenced by the nature of the substituents on both the silicon and nitrogen atoms.

The non-chlorinated analog, bis(diethylamino)silane (BDEAS), is utilized as a precursor in ALD processes, typically within a temperature window of 200 to 250°C.[1][2] This suggests that the Si-N bonds in BDEAS are stable within this range under ALD conditions. The presence of two chlorine atoms in this compound is expected to influence its thermal stability, potentially altering the decomposition mechanism and onset temperature.

Theoretical studies on the decomposition of a related compound, bis(dimethylamino)silane (BDMAS), suggest that the initial bond cleavage can occur at the Si-N, N-C, or Si-H bonds.[3][4] For BDMAS, the N-CH₃ bond was found to be the weakest, with a calculated bond dissociation energy of 80.6 kcal/mol, compared to 87.4 kcal/mol for both the Si-N and Si-H bonds.[3] The decomposition of BDMAS is theorized to produce methyleneimine and silanimine species.[3][4]

For this compound, the presence of the Si-Cl bonds introduces another factor. The relative strengths of the Si-N and Si-Cl bonds will likely dictate the initial decomposition steps.

Hypothetical Thermogravimetric Analysis Data

In the absence of experimental data, a quantitative data table cannot be presented. A typical TGA of an aminosilane would reveal one or more weight loss steps corresponding to the cleavage of ligands and decomposition of the molecule. For this compound, one might anticipate an initial weight loss corresponding to the loss of the diethylamino groups or chlorine atoms, followed by further decomposition at higher temperatures. The final residual mass would depend on the experimental atmosphere (e.g., inert or oxidative).

A hypothetical TGA experiment would aim to determine the following:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Percentage Weight Loss: The amount of weight lost at each decomposition step.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Experimental Protocols: A General Approach for TGA of Air-Sensitive Aminosilanes

The following is a generalized experimental protocol for conducting TGA on an air- and moisture-sensitive compound like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Inert gas supply (e.g., high-purity nitrogen or argon).

-

Glovebox or Schlenk line for sample preparation.

Materials:

-

This compound sample.

-

TGA sample pans (e.g., platinum, alumina, or ceramic).

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Transfer the TGA instrument into a glovebox or ensure a localized inert atmosphere around the sample loading area.

-

Place a clean, tared TGA sample pan on the microbalance.

-

Carefully load a small amount of the this compound sample (typically 5-10 mg) into the pan.

-

Record the exact initial sample mass.

-

-

TGA Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Seal the furnace and purge thoroughly with an inert gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to remove all traces of air and moisture.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample from 30°C to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature and time.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature from the TGA curve.

-

Calculate the percentage weight loss for each distinct decomposition step.

-

Determine the percentage of residual mass at the end of the analysis.

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for investigating the thermal decomposition of this compound.

References

Methodological & Application

Application Notes and Protocols for Bis(diethylamino)dichlorosilane in Atomic Layer Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diethylamino)dichlorosilane (BDEAS) is a versatile liquid precursor utilized in Atomic Layer Deposition (ALD) for the conformal deposition of high-quality silicon-based thin films. Its favorable thermal properties and reactivity make it a suitable candidate for producing silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films at relatively low temperatures. These films are critical components in a wide array of applications, including microelectronics, optoelectronics, and as barrier layers in advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the ALD of SiO₂ and SiNₓ using BDEAS.

Applications of BDEAS in ALD

This compound is primarily employed in plasma-enhanced ALD (PEALD) and thermal ALD processes to deposit thin films with precise thickness control and high conformality.

-

Silicon Dioxide (SiO₂): BDEAS, in conjunction with an oxygen source such as ozone (O₃) or an oxygen plasma, is used to deposit high-purity SiO₂ films. These films serve as gate dielectrics, passivation layers, and insulating layers in semiconductor devices.

-

Silicon Nitride (SiNₓ): In combination with a nitrogen plasma (e.g., N₂ plasma), BDEAS is used to grow SiNₓ films. These films are valued for their properties as diffusion barriers, encapsulation layers, and passivation coatings.[1][2][3] The use of plasma allows for deposition at lower temperatures compared to traditional chemical vapor deposition (CVD) methods.[1][3]

Physicochemical Properties of BDEAS

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | SiH₂[N(C₂H₅)₂]₂ |

| Molecular Weight | 174.36 g/mol |

| Appearance | Liquid |

| Melting Point | -10 °C |

| Boiling Point | 70 °C |

| Vapor Pressure | 1 Torr @ 20 °C; 30 Torr @ 70 °C |

| Relative Density | 0.81 g/cm³ (at 20 °C) |

Quantitative Data Summary

The following tables summarize key quantitative data for the ALD of SiO₂ and SiNₓ using BDEAS, compiled from various experimental studies.

Table 1: ALD of Silicon Dioxide (SiO₂) using BDEAS

| Co-reactant | Deposition Temp. (°C) | Precursor Pulse (s) | Precursor Purge (s) | Co-reactant Pulse (s) | Co-reactant Purge (s) | Growth per Cycle (Å/cycle) | Refractive Index |

| O₂ Plasma | 110 | 1 | 5 | 2 (O₂ exposure) + 2 (plasma) | 5 | Not Specified | Not Specified |

| O₂ Plasma | 250 | 1.6 | 5 | 8 | 5 | ~1.0 | 1.46 - 1.47 |

| Ozone | 250 - 350 | 1 - 2 | 2 - 4 | 0.5 - 2 | 4 - 8 | 1.2 | Not Specified |

| O₂ Plasma | 100 - 250 | Not Specified | Not Specified | Not Specified | Not Specified | 1.2 - 1.4 | Not Specified |

Table 2: Plasma-Enhanced ALD of Silicon Nitride (SiNₓ) using BDEAS and N₂ Plasma

| Deposition Temp. (°C) | Precursor Exposure (ms) | Plasma Exposure (ms) | Growth per Cycle (Å/cycle) | Carbon Content (at.%) | Oxygen Content (at.%) |

| 150 | 109 - 200 | 109 - 200 | 0.31 | Not Specified | Not Specified |

| 200 | 109 - 200 | 109 - 200 | 0.22 | 13.7 | Not Specified |

| 250 | 109 - 200 | 109 - 200 | 0.19 | Not Specified | 4.7 (optimized) |

Experimental Protocols

The following are generalized protocols for the ALD of SiO₂ and SiNₓ using BDEAS. The specific parameters should be optimized for the particular ALD reactor being used.

Protocol 1: ALD of Silicon Dioxide (SiO₂) using BDEAS and Ozone

1. Substrate Preparation:

- Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).

- Load the substrate into the ALD reactor.

2. Process Parameters:

- Deposition Temperature: 250-350 °C[4]

- BDEAS Precursor Temperature: Room temperature.

- Carrier Gas: High-purity nitrogen (N₂) or argon (Ar).

- Reactor Pressure: Maintain a stable pressure, typically in the range of a few Torr.[4]

3. ALD Cycle:

- Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor for a duration of 1-2 seconds.[4]

- Step 2: Purge 1: Purge the reactor with the carrier gas for 2-4 seconds to remove unreacted BDEAS and byproducts.[4]

- Step 3: Ozone Pulse: Introduce ozone (O₃) into the reactor for a duration of 0.5-2 seconds.[4]

- Step 4: Purge 2: Purge the reactor with the carrier gas for 4-8 seconds to remove unreacted ozone and byproducts.[4]

- Repeat the cycle until the desired film thickness is achieved.

Protocol 2: Plasma-Enhanced ALD of Silicon Nitride (SiNₓ) using BDEAS and N₂ Plasma

1. Substrate Preparation:

- Clean the substrate as described in Protocol 1.

- Load the substrate into the PEALD reactor.

2. Process Parameters:

- Deposition Temperature: 150-250 °C[1][3]

- BDEAS Precursor Temperature: Room temperature.[1][3]

- Carrier Gas: High-purity argon (Ar).[1][3]

- Plasma Gas: High-purity nitrogen (N₂).[1][2][3]

- Plasma Power: This will be system-dependent and needs to be optimized. For example, a study used a 162 MHz CCP source.[2]

- Reactor Pressure: Maintain a stable pressure suitable for plasma generation (e.g., 300 mTorr).[2]

3. ALD Cycle (Temporal):

- Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor.

- Step 2: Purge 1: Purge the reactor with the carrier gas.

- Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma for a specific duration.

- Step 4: Purge 2: Purge the reactor with the carrier gas.

- Repeat the cycle to achieve the desired film thickness.

Note on Spatial ALD: For spatial ALD, the substrate is moved between zones containing the precursor and the plasma. A typical rotation speed is 20 RPM, corresponding to exposure times of 109-200 ms for both BDEAS and the N₂ plasma.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: ALD cycle for SiO₂ deposition using BDEAS and ozone.

Caption: PEALD cycle for SiNₓ deposition using BDEAS and N₂ plasma.

Caption: General experimental workflow for an ALD process.

References

Application Notes and Protocols: Bis(diethylamino)dichlorosilane as a Precursor for SiO₂ Deposition

A thorough review of scientific literature and chemical databases reveals a significant finding: Bis(diethylamino)dichlorosilane ((C₂H₅)₂N)₂SiCl₂ is not a commonly utilized or documented precursor for the deposition of silicon dioxide (SiO₂) thin films. The available research predominantly focuses on a related but distinct compound, bis(diethylamino)silane (BDEAS) , with the chemical formula ((C₂H₅)₂N)₂SiH₂. The presence of reactive Si-H bonds in BDEAS, as opposed to the Si-Cl bonds in this compound, leads to different reaction pathways and deposition characteristics.

While we are unable to provide specific application notes and protocols for the requested precursor due to the lack of available data, we can offer a comprehensive guide for the widely used and well-characterized precursor, bis(diethylamino)silane (BDEAS) . The following sections detail its application in SiO₂ deposition via Atomic Layer Deposition (ALD), a technique renowned for its precise thickness control and conformality at the nanoscale.

Alternative Precursor: Application Notes for Bis(diethylamino)silane (BDEAS) in SiO₂ Atomic Layer Deposition

Introduction:

Bis(diethylamino)silane (BDEAS) is a liquid organoaminosilane precursor favored for the low-temperature deposition of high-quality silicon dioxide (SiO₂) thin films. Its high reactivity, thermal stability, and the production of less corrosive byproducts compared to chlorine-containing precursors make it an attractive option for various applications in microelectronics, optics, and protective coatings. This document provides detailed protocols for the deposition of SiO₂ using BDEAS primarily through Plasma-Enhanced Atomic Layer Deposition (PEALD), a common method for this precursor.

Quantitative Data Summary

The following tables summarize key quantitative data for SiO₂ deposition using BDEAS from various research findings.

Table 1: Precursor Properties

| Property | Value |

| Chemical Formula | SiH₂[N(C₂H₅)₂]₂ |

| Molar Mass | 160.34 g/mol |

| Appearance | Colorless liquid |

| Vapor Pressure | ~1 Torr @ 25°C |

Table 2: Typical PEALD Process Parameters for SiO₂ Deposition using BDEAS

| Parameter | Typical Range | Notes |

| Substrate Temperature | 50 - 350 °C[1][2] | ALD window typically between 100-250°C.[3][4] |

| BDEAS Pulse Time | 0.05 - 2 seconds[1][5] | Dependent on reactor geometry and precursor delivery. |

| Oxidant | O₂ plasma, O₃, H₂O vapor[1][2] | O₂ plasma is most common for low-temperature processes. |

| Oxidant Pulse Time | 1 - 10 seconds[5][6] | Dependent on plasma power and reactor volume. |

| Plasma Power | 100 - 300 W[5] | Affects film density and quality. |

| Purge Time | 1 - 20 seconds | Sufficient time to remove unreacted precursor and byproducts. |

| Growth per Cycle (GPC) | 0.8 - 1.5 Å/cycle[1][5] | Varies with temperature and plasma conditions. |

| Pressure | 10 - 200 mTorr[5] | Process dependent. |

Table 3: Properties of SiO₂ Films Deposited using BDEAS

| Property | Typical Value | Conditions |

| Refractive Index | 1.45 - 1.48 @ 633 nm[1] | Stoichiometric SiO₂ is ~1.46. |

| Density | 2.1 - 2.3 g/cm³ | Lower than thermally grown SiO₂ (~2.2 g/cm³). |

| Dielectric Constant | 3.9 - 4.5 | Close to thermally grown SiO₂. |

| Wet Etch Rate (dilute HF) | 1 - 5 nm/min | Highly dependent on film density and post-deposition annealing. |

| Carbon Impurity | < 1 at.% | Can be minimized with optimized process conditions. |

| Nitrogen Impurity | < 1 at.% | Can be minimized with optimized process conditions. |

Experimental Protocols

This section provides a detailed methodology for a typical PEALD process for SiO₂ deposition using BDEAS and an oxygen plasma.

Substrate Preparation

-

Cleaning: Substrates (e.g., silicon wafers) are cleaned to remove organic and inorganic contaminants. A standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen drying is recommended.

-

Surface Termination: For consistent nucleation, a hydroxyl (-OH) terminated surface is desirable. This can be achieved by a final dip in dilute hydrofluoric acid (HF) to remove the native oxide, followed by a DI water rinse which promotes the formation of a thin, hydroxylated oxide layer.

PEALD Reactor Setup and Precursor Handling

-

Precursor Temperature: BDEAS is a liquid at room temperature. To ensure adequate vapor pressure for delivery, the BDEAS bubbler is typically heated to 40-60°C.

-

Delivery Lines: All precursor delivery lines should be heated to a temperature at least 10-20°C above the bubbler temperature to prevent condensation.

-

Carrier Gas: An inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), is used to transport the BDEAS vapor into the reactor. Flow rates are typically in the range of 10-100 sccm.

-

Reactor Conditions: The reactor chamber is pumped down to a base pressure of <10⁻⁶ Torr. The substrate is heated to the desired deposition temperature (e.g., 200°C).

PEALD Deposition Cycle

A single PEALD cycle for SiO₂ deposition consists of four sequential steps:

-

BDEAS Pulse: A pulse of BDEAS vapor is introduced into the reactor chamber for a set duration (e.g., 0.5 seconds). The BDEAS molecules chemisorb onto the substrate surface, reacting with the surface hydroxyl groups. The reaction is self-limiting, meaning it stops once all available surface sites are occupied.

-

Reaction:Si-OH* + ((C₂H₅)₂N)₂SiH₂ → Si-O-SiH(N(C₂H₅)₂) * + (C₂H₅)₂NH (where * denotes the surface)

-

-

Purge 1: The reactor is purged with an inert gas (e.g., Ar) for a specified time (e.g., 10 seconds) to remove any unreacted BDEAS molecules and the diethylamine byproduct from the chamber.

-

Oxygen Plasma Pulse: An oxygen plasma is generated in the chamber for a set duration (e.g., 5 seconds). The reactive oxygen species react with the adsorbed precursor on the surface, removing the remaining diethylamino ligands and forming a silicon dioxide layer.

-

Reaction:Si-O-SiH(N(C₂H₅)₂) * + O* → Si-O-SiO₂* + byproducts

-

-

Purge 2: The reactor is again purged with an inert gas (e.g., 10 seconds) to remove any reaction byproducts before the next cycle begins.

These four steps are repeated for the desired number of cycles to achieve the target film thickness.

Post-Deposition Characterization

The deposited SiO₂ films can be characterized using a variety of techniques:

-

Thickness and Refractive Index: Spectroscopic ellipsometry.

-

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR).

-

Density: X-ray Reflectivity (XRR).

-

Electrical Properties: Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on fabricated capacitor structures.

-

Morphology and Conformality: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for SiO₂ deposition using BDEAS via PEALD.

Caption: Simplified reaction pathway for one cycle of SiO₂ PEALD using BDEAS.

References

Application Notes and Protocols for Bis(diethylamino)dichlorosilane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(diethylamino)dichlorosilane (BDEADCS) as a PECVD Precursor

This compound, with the chemical formula SiCl₂(N(C₂H₅)₂)₂, is a silicon precursor that contains both amino and chloro functional groups. This unique combination suggests its potential utility in the deposition of various silicon-based thin films, such as silicon nitride (SiNₓ), silicon dioxide (SiO₂), and silicon carbonitride (SiCNₓ). The presence of Si-N bonds in the precursor molecule makes it a candidate for depositing nitrogen-containing films at lower temperatures compared to processes relying solely on ammonia (NH₃) as the nitrogen source. The Si-Cl bonds can influence the reaction chemistry and potentially the properties of the deposited films.

Potential Applications in Drug Development and Biomedical Research

While not directly a therapeutic agent, thin films deposited using precursors like BDEADCS can have several applications in the biomedical and pharmaceutical fields:

-

Biocompatible Coatings: Silicon nitride and silicon dioxide films can be used to create biocompatible and corrosion-resistant coatings on medical implants and devices.

-

Drug Delivery Systems: The precise control over film thickness and properties offered by PECVD can be leveraged to fabricate nanostructures for controlled drug release.

-

Biosensors: Thin dielectric films are integral components of various biosensor platforms, providing insulation and surface functionalization layers.

Hypothetical Experimental Protocol for PECVD of Silicon Nitride (SiNₓ) using BDEADCS

This protocol is a representative methodology derived from processes for related aminosilane and chlorosilane precursors. Optimization will be necessary for specific applications and PECVD systems.

3.1. Materials and Equipment

-

Precursor: this compound (BDEADCS)

-

Co-reactant Gases: Ammonia (NH₃), Nitrogen (N₂), Argon (Ar)

-

Substrates: Silicon wafers, glass slides, or other relevant materials

-

PECVD System: A capacitively coupled plasma reactor with a high-frequency (13.56 MHz) RF power supply. The system should be equipped with a heated substrate holder and mass flow controllers for precise gas delivery.

-

Safety Equipment: Gas cabinet for the precursor, appropriate personal protective equipment (PPE), and a robust exhaust and abatement system.

3.2. Pre-Deposition Procedure

-

Substrate Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A standard RCA clean or sonication in acetone and isopropyl alcohol followed by a deionized water rinse and nitrogen drying is recommended.

-

System Preparation:

-

Load the cleaned substrates into the PECVD chamber.

-

Pump the chamber down to a base pressure below 1 x 10⁻⁶ Torr to minimize background contamination.

-

Heat the substrate holder to the desired deposition temperature and allow it to stabilize.

-

3.3. Deposition Process

-

Precursor Handling: BDEADCS is likely to be a liquid precursor. It should be contained in a stainless steel bubbler and heated to a stable temperature to ensure a consistent vapor pressure. The precursor delivery lines should also be heated to prevent condensation.

-

Gas Introduction:

-

Introduce a carrier gas, such as Argon or Nitrogen, through the BDEADCS bubbler to transport the precursor vapor into the chamber.

-

Simultaneously introduce the co-reactant gas (e.g., NH₃) and any dilution gases (e.g., N₂) into the chamber through separate gas lines.

-

-

Plasma Ignition and Deposition:

-

Once the gas flows and chamber pressure have stabilized, ignite the plasma by applying RF power to the showerhead electrode.

-

The plasma will dissociate the precursor and co-reactant molecules, leading to the deposition of a SiNₓ film on the substrate surface.

-

Maintain the deposition conditions for the desired time to achieve the target film thickness.

-

-

Post-Deposition:

-

Turn off the RF power to extinguish the plasma.

-

Stop the flow of the precursor and co-reactant gases.

-

Allow the substrates to cool down under vacuum or in an inert gas flow.

-

Vent the chamber to atmospheric pressure with nitrogen and unload the coated substrates.

-

Data Presentation: Process Parameters for Related Precursors

Since direct quantitative data for BDEADCS in PECVD is unavailable, the following tables summarize typical process parameters and resulting film properties for bis(diethylamino)silane (BDEAS) and dichlorosilane (SiH₂Cl₂), which can serve as a starting point for process development with BDEADCS.

Table 1: Typical PECVD Parameters for BDEAS (for SiNₓ Deposition)

| Parameter | Typical Range | Notes |

| Substrate Temperature | 200 - 400 °C | Lower temperatures are a key advantage of PECVD. |

| Precursor Temperature | 40 - 80 °C | To ensure sufficient vapor pressure. |

| BDEAS Flow Rate | 10 - 100 sccm | Dependent on bubbler temperature and carrier gas flow. |

| Co-reactant Gas | NH₃ or N₂ | NH₃ is a common nitrogen source. |

| Co-reactant Flow Rate | 50 - 500 sccm | The ratio of precursor to co-reactant is critical. |

| RF Power | 50 - 500 W | Influences plasma density and film properties. |

| Chamber Pressure | 0.5 - 5 Torr | Affects gas phase reactions and film uniformity. |

Table 2: Typical PECVD Parameters for Dichlorosilane (for SiNₓ Deposition)[1]

| Parameter | Typical Range | Notes |

| Substrate Temperature | 250 - 400 °C | |

| Dichlorosilane Flow Rate | 10 - 100 sccm | |

| Co-reactant Gas | NH₃ | |

| NH₃ Flow Rate | 100 - 1000 sccm | High NH₃/SiH₂Cl₂ ratios are often used. |

| RF Power | 20 - 100 W | |

| Chamber Pressure | 0.1 - 1 Torr |

Table 3: Resulting Film Properties for Related Precursors

| Property | BDEAS-based SiNₓ | Dichlorosilane-based SiNₓ |

| Deposition Rate | 5 - 50 nm/min | 10 - 30 nm/min[1] |

| Refractive Index | 1.8 - 2.0 | 1.76 - 2.35[1] |

| Dielectric Constant | 6 - 8 | 6 - 9 |

| Breakdown Field | > 5 MV/cm | > 5 MV/cm[1] |

| Stress | Compressive | Tensile or Compressive |

Visualizations

Caption: A generalized workflow for a PECVD process.

Caption: Hypothetical reaction pathway for BDEADCS in PECVD.

References

Application Note and Protocol for Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)dichlorosilane

Introduction

Silicon dioxide (SiO₂) is a cornerstone material in the semiconductor industry, serving critical roles in applications ranging from gate dielectrics and spacers to passivation layers and optical coatings.[1][2] Atomic Layer Deposition (ALD) has emerged as a key technique for depositing high-quality SiO₂ films with exceptional conformality, precise thickness control at the angstrom level, and excellent uniformity over large areas.[1][2] Among the various silicon precursors available, Bis(diethylamino)dichlorosilane (SiH₂[N(C₂H₅)₂]₂, or BDEAS) has gained prominence for its high vapor pressure, thermal stability, and ability to produce high-purity SiO₂ films at relatively low temperatures.[1] This application note provides detailed protocols for the ALD of silicon oxide using BDEAS with both plasma-enhanced and thermal methods.

Precursor Overview: this compound (BDEAS)

BDEAS is a liquid organoaminosilane precursor favored for its volatility and reactivity in ALD processes.[1] Its chemical and physical properties make it suitable for depositing SiO₂ films across a range of temperatures, offering a stable process window.[1] The diethylamino ligands facilitate self-limiting surface reactions, which are fundamental to the ALD mechanism, leading to high-quality film growth.

Experimental Protocols

Two primary methods for BDEAS ALD of SiO₂ are detailed below: Plasma-Enhanced Atomic Layer Deposition (PEALD) and Thermal Atomic Layer Deposition.

Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂

PEALD utilizes an oxygen plasma as the co-reactant, enabling deposition at lower temperatures while maintaining good film quality.[3][4][5] The high reactivity of plasma species facilitates the removal of precursor ligands and the formation of SiO₂.[3][4]

Experimental Parameters:

| Parameter | Value | Notes |

| Precursor | This compound (BDEAS) | Bubbler heated to 45 °C to ensure consistent vapor pressure.[6] |

| Co-reactant | Oxygen (O₂) Plasma | Typically mixed with Argon (Ar).[6] |

| Deposition Temperature | 100 - 300 °C | A stable ALD window is observed in this range.[1] |

| Growth per Cycle (GPC) | 0.12 - 0.14 nm/cycle | Relatively insensitive to temperature within the ALD window.[3][4] |

| BDEAS Pulse Time | 1.6 s | Sufficient to achieve surface saturation. |

| BDEAS Purge Time | 5 s | To remove unreacted precursor and byproducts.[6] |

| O₂ Plasma Pulse Time | 8 s | Duration of plasma exposure.[6] |

| O₂ Plasma Purge Time | 5 s | To remove plasma species and reaction byproducts.[6] |

| Plasma Power | 1000 - 3000 W | Affects the density and electrical properties of the film.[6] |

| Base Pressure | 100 Pa | [6] |

Protocol:

-

Substrate Preparation: Load the substrate into the ALD reaction chamber.

-

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., N₂) to remove any residual moisture and oxygen.

-

Heating: Heat the substrate to the desired deposition temperature (e.g., 250 °C) and the BDEAS bubbler to 45 °C.[6]

-

ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for 1.6 seconds to allow for self-limiting chemisorption onto the substrate surface. b. Purge 1: Purge the chamber with N₂ for 5 seconds to remove any unreacted BDEAS and gaseous byproducts.[6] c. O₂ Plasma Pulse: Introduce O₂/Ar gas and ignite the plasma for 8 seconds to oxidize the adsorbed precursor layer, forming SiO₂.[6] d. Purge 2: Purge the chamber with N₂ for 5 seconds to remove reaction byproducts and remaining plasma species.[6]

-

Repeat Cycles: Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.[6]

-

Cooldown and Unload: After the final cycle, cool down the system under an inert gas atmosphere before unloading the substrate.

Thermal Atomic Layer Deposition of SiO₂

Thermal ALD of SiO₂ with BDEAS typically employs ozone (O₃) as the oxygen source. This process relies on thermal energy to drive the surface reactions.

Experimental Parameters:

| Parameter | Value | Notes |

| Precursor | This compound (BDEAS) | Canister maintained at room temperature.[7] |

| Co-reactant | Ozone (O₃) | Typically generated from an oxygen source. |

| Deposition Temperature | 250 - 350 °C | Defines the ALD window for this chemistry.[8] |

| Growth per Cycle (GPC) | ~0.10 nm/cycle | Fairly constant within the ALD temperature window.[8] |

| BDEAS Pulse Time | 1 s | To achieve surface saturation.[7] |

| BDEAS Purge Time | 2 s | To remove unreacted precursor and byproducts.[7] |

| Ozone Pulse Time | 0.5 s | [7] |

| Ozone Purge Time | 4 s | To remove unreacted ozone and byproducts.[7] |

| Pressure | 2 Torr | [7] |

Protocol:

-

Substrate Preparation: Load the substrate into the ALD reaction chamber.

-

System Purge: Purge the chamber and precursor lines with an inert gas (e.g., Ar) to eliminate moisture and oxygen.

-

Heating: Heat the substrate to the desired deposition temperature (e.g., 320 °C).[7]

-

ALD Cycle: a. BDEAS Pulse: Introduce BDEAS vapor into the chamber for 1 second. b. Purge 1: Purge the chamber with Ar for 2 seconds.[7] c. Ozone Pulse: Introduce O₃ into the chamber for 0.5 seconds.[7] d. Purge 2: Purge the chamber with Ar for 4 seconds.[7]

-

Repeat Cycles: Repeat the ALD cycle to grow the film to the target thickness.

-

Cooldown and Unload: After deposition, cool the chamber under an inert atmosphere before removing the substrate.

Visualizations

ALD Reaction Mechanism

The following diagram illustrates the proposed surface reaction mechanism during the PEALD of SiO₂ using BDEAS and an O₂ plasma. The process involves the initial adsorption of BDEAS onto hydroxylated surface sites, followed by the combustion of amine ligands by oxygen plasma.[3][4]

Caption: Proposed reaction mechanism for PEALD of SiO₂.

Experimental Workflow

The diagram below outlines the general experimental workflow for the ALD of SiO₂.

Caption: General experimental workflow for ALD.

References

- 1. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications [blog.baldengineering.com]

- 2. electrochem.org [electrochem.org]

- 3. pure.tue.nl [pure.tue.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. svc.org [svc.org]

- 8. researchgate.net [researchgate.net]

Applications of Bis(diethylamino)dichlorosilane in Semiconductor Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bis(diethylamino)dichlorosilane (BDEAS) in semiconductor manufacturing. BDEAS is a versatile liquid precursor widely employed in the deposition of high-quality silicon-containing thin films, such as silicon nitride (SiN) and silicon dioxide (SiO₂), which are critical components in modern electronic devices.

Overview of Applications

This compound is a preferred silicon precursor for both Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) processes. Its utility stems from its high vapor pressure and thermal stability, which allow for precise control over film growth at relatively low temperatures.[1] The primary applications of BDEAS in semiconductor manufacturing include the formation of:

-

Gate Dielectrics: Thin insulating layers that are fundamental to transistor operation.

-

Spacers and Liners: Used to define transistor gate structures and isolate conductive regions.

-

Passivation Layers: Protective films that prevent contamination and degradation of semiconductor devices.[2]

-

Encapsulation Layers: Barriers to protect sensitive components from moisture and other environmental factors.

Deposition of Silicon Nitride (SiN) via Plasma-Enhanced Atomic Layer Deposition (PEALD)

PEALD of SiN using BDEAS is a crucial process for fabricating highly conformal and uniform nitride films at low temperatures, which is essential for advanced semiconductor nodes.[2][3]

Experimental Protocol

This protocol outlines a typical PEALD process for depositing SiN using BDEAS and a nitrogen (N₂) plasma.

Materials and Equipment:

-

This compound (BDEAS) precursor

-

Nitrogen (N₂) gas (99.999% purity or higher)

-

Argon (Ar) gas (for purging)

-

PEALD reactor equipped with a capacitively coupled plasma (CCP) source

-

Silicon wafers (or other suitable substrates)

-